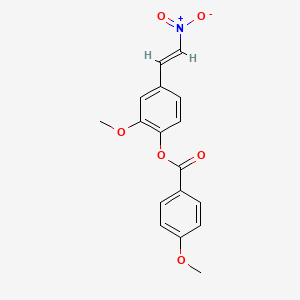

![molecular formula C16H22N2O3S B5561162 8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)

8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves a series of reactions that can include Michael addition, cyclization, and other steps to introduce various substituents at strategic positions of the molecule. For instance, derivatives have been synthesized for antihypertensive screening, involving substitutions at the 8 position with compounds like 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl groups, indicating a diverse chemical reactivity and potential for modification (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives exhibits significant diversity, often influenced by substitutions that can affect the molecule's conformation and reactivity. Structural studies, including X-ray crystallography, provide insights into the stereochemistry and electronic properties of these compounds, which are crucial for understanding their biological activities (Parvez et al., 2001).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, Claisen rearrangements, and reactions with nitrilimides, demonstrating a rich chemistry that can be harnessed for creating novel derivatives with potential biological activities. The reactivity is often modulated by the presence of the spiro structure and the specific substituents, leading to a range of products with different properties (Farag et al., 2008).

Physical Properties Analysis

The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent, including its formulation and delivery (Wang et al., 2011).

Chemical Properties Analysis

Chemically, the diazaspirodecanone core imparts a unique set of properties, including potential biological activities. The presence of the oxa and diaza elements within the spiro framework can affect the electron distribution and chemical reactivity, making these compounds interesting targets for the development of new drugs and materials. Their chemical stability, reactivity with biological targets, and potential for modification make them a valuable class of compounds for further exploration (Tsukamoto et al., 1993).

Scientific Research Applications

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, which share structural features with the specified compound, focuses on understanding the relationship between molecular structure and crystal structure. These studies reveal that the substituents on the cyclohexane ring significantly influence supramolecular arrangements. This insight is crucial for designing materials with desired physical properties (Graus et al., 2010).

Antiviral Activity

A study on 1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to the chemical , reported their synthesis and evaluation against human coronavirus and influenza virus. Several compounds were identified as potent inhibitors of human coronavirus 229E replication, highlighting the potential of these structures in antiviral drug development (Apaydın et al., 2019).

Catalysis and Synthesis

Research on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction demonstrates the versatility and potential of spiro compounds in organic synthesis. This methodology enables the rapid construction of complex molecular architectures, which are valuable in medicinal chemistry and material science (Aggarwal et al., 2014).

NMR Spectroscopy

The assignment of the relative configuration of spiro[4.5]decanes using NMR spectroscopy underlines the importance of these methods in determining the stereochemical properties of spiro compounds. Such studies are fundamental for the development of drugs and materials with precise molecular orientations (Guerrero-Alvarez et al., 2004).

Anticancer and Antidiabetic Applications

The development of spirothiazolidines analogs for anticancer and antidiabetic applications showcases the therapeutic potential of spiro compounds. This research contributes to the discovery of new treatments for these prevalent diseases, with some compounds exhibiting significant activity against cancer and diabetes (Flefel et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-(4-ethyl-5-methylthiophene-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-4-12-11(2)22-9-13(12)14(19)18-7-5-16(6-8-18)10-17(3)15(20)21-16/h9H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCRCLLCXSFLTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)N2CCC3(CC2)CN(C(=O)O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

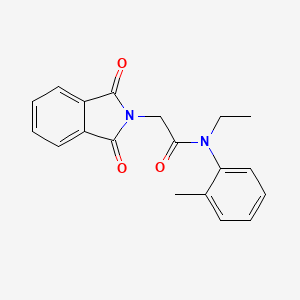

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)

![1-(3-chlorophenyl)-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5561126.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)